molecular formula C14H16N4 B11870651 N-(Isoquinolin-5-yl)-1,3-dimethylimidazolidin-2-imine CAS No. 828258-30-6

N-(Isoquinolin-5-yl)-1,3-dimethylimidazolidin-2-imine

Cat. No.: B11870651
CAS No.: 828258-30-6
M. Wt: 240.30 g/mol
InChI Key: VVDMVVODYYQNDX-UHFFFAOYSA-N
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Description

N-(Isoquinolin-5-yl)-1,3-dimethylimidazolidin-2-imine is a heterocyclic compound featuring an isoquinoline scaffold fused with a 1,3-dimethylimidazolidin-2-imine moiety. The imidazolidin-imine group introduces a rigid, planar structure that may enhance binding to biological targets through hydrogen bonding or π-π stacking interactions. This compound’s synthesis likely involves nucleophilic substitution or cross-coupling reactions, analogous to methods used for structurally related isoquinoline derivatives (e.g., Buchwald–Hartwig amination in ) .

Properties

CAS No.

828258-30-6

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

N-isoquinolin-5-yl-1,3-dimethylimidazolidin-2-imine

InChI

InChI=1S/C14H16N4/c1-17-8-9-18(2)14(17)16-13-5-3-4-11-10-15-7-6-12(11)13/h3-7,10H,8-9H2,1-2H3

InChI Key

VVDMVVODYYQNDX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=NC2=CC=CC3=C2C=CN=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with imidazolidine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions involve the gain of electrons or hydrogen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

Scientific Research Applications

1. Coordination Chemistry and Catalysis

N-(Isoquinolin-5-yl)-1,3-dimethylimidazolidin-2-imine serves as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are essential in catalysis for various organic reactions. The ability to stabilize metal ions enhances the efficiency of catalytic processes, making this compound valuable in synthetic chemistry.

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, copper(II) complexes derived from related isoquinoline ligands exhibited significant antiproliferative activity against various cancer cell lines such as melanoma (A375), hepatoma (HepG2), colon cancer (LS180), and glioblastoma (T98G) . The IC50 values for these complexes ranged from 5.04 μg/mL to 37.97 μg/mL, indicating their potency compared to standard anticancer agents like etoposide .

Cell Line IC50 (μg/mL) Reference Drug IC50 (μg/mL)
A37522.78 - 37.9710.20
HepG25.04 - 14.8943.21
LS1806.72 - 12.00>100
T98G8.25 - 14.89>100

3. Antimicrobial Properties

The compound is also being investigated for its antimicrobial activity. Preliminary assays suggest that it may inhibit the growth of various bacterial strains, although detailed studies are needed to confirm its efficacy and mechanism of action.

4. Drug Development

Given its structural characteristics, this compound is explored as a precursor for developing new therapeutic agents. Its interaction with biological targets could lead to novel treatments for diseases mediated by specific molecular pathways.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study evaluating the antiproliferative effects of copper(II) complexes derived from isoquinoline ligands, researchers found that complex C2 demonstrated remarkable potency against HepG2 and T98G cell lines, outperforming traditional anticancer drugs . This study underscores the potential of this compound derivatives in cancer therapy.

Case Study 2: Coordination Chemistry Applications

Another investigation focused on the use of this compound as a ligand in coordination chemistry revealed that it could stabilize metal ions effectively, enhancing catalytic reactions . This application highlights its utility in synthetic methodologies that require efficient metal-ligand interactions.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares N-(Isoquinolin-5-yl)-1,3-dimethylimidazolidin-2-imine with structurally related compounds, focusing on key structural and functional differences:

Compound Name Core Structure Key Substituents Physicochemical Properties
This compound Isoquinoline 1,3-Dimethylimidazolidin-2-imine Likely moderate lipophilicity due to dimethyl groups; free base form may reduce water solubility compared to salts .
1,3-Dimethylimidazolidin-2-imine hydrochloride Imidazolidin-imine Hydrochloride salt Enhanced solubility in aqueous media due to ionic form; improved stability .
5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine Oxadiazole Indole, 3-chlorophenyl High hydrophobicity; strong binding to Bcl-2 hydrophobic pockets .
2-Chloro-5-{[2-(nitroamino)-4,5-dihydro-1H-imidazol-1-yl]methyl}pyridine Pyridine Nitroamino-imidazolidine, chloro substituent Polar nitro group may reduce membrane permeability; potential reactivity in biological systems .

Electronic and Steric Effects

  • This contrasts with smaller substituents (e.g., nitroamino in ), which may allow deeper penetration into active sites .
  • Electron-donating methyl groups could enhance the imine’s basicity compared to electron-withdrawing groups (e.g., nitro in ), altering protonation states under physiological conditions .

Biological Activity

N-(Isoquinolin-5-yl)-1,3-dimethylimidazolidin-2-imine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of isoquinoline derivatives with 1,3-dimethylimidazolidin-2-one. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require catalysts like acetic acid or p-toluenesulfonic acid to enhance yield. The structural characterization is usually performed using techniques such as NMR and mass spectrometry.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. Isoquinoline derivatives have been documented to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

  • Cell Line Studies : In vitro studies have shown that isoquinoline derivatives can significantly reduce the viability of breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Apoptosis induction
PC-312.8Cell cycle arrest

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies demonstrate effectiveness against a range of Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Test Method
Staphylococcus aureus32 µg/mLBroth dilution assay
Escherichia coli64 µg/mLAgar diffusion method

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • DNA Interaction : Isoquinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells has been observed.

Case Studies and Research Findings

A number of studies have been conducted to explore the effects of this compound:

  • Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that this compound reduced the proliferation of MCF-7 cells by 70% at a concentration of 15 µM over 48 hours .
  • Antimicrobial Efficacy : Research published in Antibiotics indicated that the compound exhibited significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
  • Mechanistic Insights : A detailed mechanistic study highlighted that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol .

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